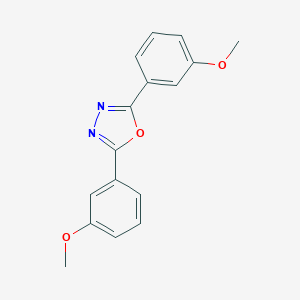

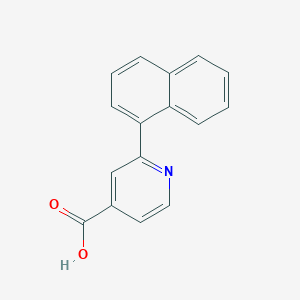

2-(Naphthalen-1-yl)isonicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-(Naphthalen-1-yl)isonicotinic acid often involves multi-step chemical processes that include the formation of key intermediates, the use of catalytic agents, and specific reaction conditions to achieve the desired product. For instance, one study detailed the synthesis of a structurally similar compound through reactions involving isonicotinic acid as a precursor, highlighting the complexity and precision required in the synthetic strategies (Singh, 2020).

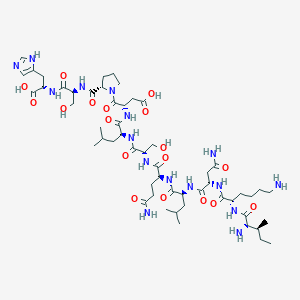

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic and crystallographic techniques. For example, single-crystal X-ray diffraction (XRD) and spectroscopic methods like FT-IR and NMR have been utilized to elucidate the structure, providing insights into the molecular geometry, bond lengths, and angles, as well as the overall conformation of the molecule (Kumar et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 2-(Naphthalen-1-yl)isonicotinic acid or its analogs typically explore the reactivity of functional groups, the formation of coordination complexes, and the synthesis of derivatives with varied substituents. Research into heterometallic coordination polymers with isonicotinic acid as a co-ligand, for example, sheds light on the compound's ability to participate in complex formation, exhibiting unique photoluminescent and magnetic properties (Xie et al., 2015).

Physical Properties Analysis

The physical properties of 2-(Naphthalen-1-yl)isonicotinic acid derivatives, including melting point, solubility, and crystal structure, are crucial for understanding their behavior in different environments. Studies often employ techniques like XRD and thermal analysis to determine these properties, which are essential for the compound's application in material science and pharmaceuticals (Vetter et al., 2013).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards other chemical species, and the ability to form complexes, are integral to the compound's applications. Research focusing on the synthesis and characterization of metal complexes with related ligands demonstrates the compound's versatile coordination chemistry, which can be harnessed for developing new materials and catalysts (Hegde et al., 2021).

Applications De Recherche Scientifique

Enantioselective Recognition

A study by Ghosn and Wolf (2011) discusses the synthesis of 1,8-Bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene from 1,8-dibromonaphthalene and 4-methoxy-2-methylphenylboronic acid. The axially chiral anti-isomer of this compound is stable at room temperature and can be used as a circular dichroism sensor for detecting a wide range of chiral amines, highlighting its potential in enantioselective recognition applications Ghosn & Wolf, 2011.

Catalysis and Chemical Synthesis

Moreau et al. (1992) explored the isopropylation of naphthalene over zeolites, demonstrating high β-selectivity in monoalkylation and dialkylation reactions. This study illustrates the utility of zeolites in catalysis, particularly in the selective formation of isopropylnaphthalene derivatives, which are significant in various chemical synthesis processes Moreau et al., 1992.

Coordination Polymers and Material Science

Zheng et al. (2005) reported on the hydrothermal synthesis of coordination polymers using 1,4-naphthalenedicarboxylic acid and lanthanide(III) chloride. The resultant polymers exhibit porous 3D networks, which are of interest for their potential applications in material science, particularly in gas storage, separation technologies, and catalysis Zheng et al., 2005.

Environmental Remediation

Zhu et al. (1996) investigated the treatment of wastewater from the H-acid manufacturing process, which is rich in naphthalene derivatives. They proposed a ferrous ion-peroxide oxidation method combined with coagulation for the treatment, demonstrating significant COD removal and biodegradability improvement of the wastewater Zhu et al., 1996.

Propriétés

IUPAC Name |

2-naphthalen-1-ylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16(19)12-8-9-17-15(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISKBORJJFIVKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC=CC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30540646 |

Source

|

| Record name | 2-(Naphthalen-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Naphthalen-1-yl)isonicotinic acid | |

CAS RN |

100004-93-1 |

Source

|

| Record name | 2-(1-Naphthalenyl)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100004-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Naphthalen-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylimidazo[5,4-c]pyridine](/img/structure/B12070.png)